molecular formula C3H5BrClN B2860722 3-bromoprop-2-yn-1-aminehydrochloride CAS No. 574011-83-9

3-bromoprop-2-yn-1-aminehydrochloride

Cat. No.: B2860722
CAS No.: 574011-83-9
M. Wt: 170.43
InChI Key: MNPAYJHQXYTXOW-UHFFFAOYSA-N
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Description

3-bromoprop-2-yn-1-aminehydrochloride is an organic compound with the molecular formula C₃H₄BrN·HCl. It is a halogenated amine that is commonly used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an alkyne group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromoprop-2-yn-1-aminehydrochloride can be synthesized through the reaction of propargyl bromide with ammonia or an amine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the large-scale reaction of propargyl bromide with an amine under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-bromoprop-2-yn-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted amines and thiols

    Addition Products: Dihalides, haloalkenes

    Oxidation Products: Oximes

    Reduction Products: Amines

Scientific Research Applications

3-bromoprop-2-yn-1-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromoprop-2-yn-1-aminehydrochloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and alkyne group facilitate various chemical transformations, making it a versatile intermediate. The compound can alkylate nucleophiles, leading to the formation of new carbon-nitrogen bonds. Additionally, the alkyne group can undergo cycloaddition reactions, forming cyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromoprop-2-yn-1-aminehydrochloride is unique due to the presence of both a bromine atom and an amine group, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .

Properties

IUPAC Name

3-bromoprop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN.ClH/c4-2-1-3-5;/h3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNXEWQTPOHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CBr)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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